molecular formula C6H12O B14164637 2-Butenyl ethyl ether CAS No. 1476-06-8

2-Butenyl ethyl ether

Cat. No.: B14164637
CAS No.: 1476-06-8
M. Wt: 100.16 g/mol
InChI Key: NDYRMWZHBBMBGD-HWKANZROSA-N
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Description

2-Butenyl ethyl ether is an organic compound with the molecular formula C6H12O. It is an ether, which means it contains an oxygen atom connected to two alkyl or aryl groups. The structure of this compound includes a butenyl group (a four-carbon chain with a double bond) and an ethyl group (a two-carbon chain) connected by an oxygen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing ethers, including 2-Butenyl ethyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion can be prepared by reacting ethanol with a strong base such as sodium hydride (NaH). The alkoxide ion then reacts with 1-bromo-2-butene to form this compound .

Industrial Production Methods

Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers. For unsymmetrical ethers like this compound, the Williamson ether synthesis remains the most practical method .

Chemical Reactions Analysis

Types of Reactions

2-Butenyl ethyl ether can undergo several types of chemical reactions, including:

    Oxidation: Ethers can be oxidized to form peroxides, although this is less common for simple ethers.

    Reduction: Ethers are generally resistant to reduction.

    Substitution: Ethers can undergo substitution reactions, particularly acidic cleavage.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butenyl ethyl ether has various applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its unsymmetrical structure and the presence of a double bond in the butenyl group. This double bond allows for additional reactivity, such as the Claisen rearrangement, which is not possible with simple symmetrical ethers .

Properties

CAS No.

1476-06-8

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(E)-1-ethoxybut-2-ene

InChI

InChI=1S/C6H12O/c1-3-5-6-7-4-2/h3,5H,4,6H2,1-2H3/b5-3+

InChI Key

NDYRMWZHBBMBGD-HWKANZROSA-N

Isomeric SMILES

CCOC/C=C/C

Canonical SMILES

CCOCC=CC

Origin of Product

United States

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